1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Description
Contextualization within Pyrrolidine (B122466) and Aniline (B41778) Chemistry Research
The significance of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol is best understood by examining its two primary structural components.
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of medicinal chemistry. Its non-planar, sp³-hybridized nature provides three-dimensional complexity, which is highly advantageous for creating molecules that can fit into the intricate binding pockets of biological targets like enzymes and receptors. This scaffold is present in numerous natural alkaloids and FDA-approved drugs. The hydroxyl group at the 3-position of the pyrrolidine ring in the title compound introduces a key functional group that can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins.
The aniline moiety , specifically the 4-amino-3-methylphenyl group, is another critical feature. Aniline and its derivatives are ubiquitous in the synthesis of pharmaceuticals, dyes, and polymers. In a medicinal chemistry context, the substituted aniline core can serve as a versatile scaffold for building kinase inhibitors and other targeted therapies. nih.gov The primary amino group and the methyl substituent on the phenyl ring influence the molecule's electronic properties, basicity, and steric profile, which are crucial determinants of its chemical reactivity and biological activity.
Overview of Emerging Research Interest in the Compound Class
Compounds that combine N-aryl heterocycles are a major focus of modern drug discovery. The class of N-aryl pyrrolidines, to which this compound belongs, is of particular interest, especially in the development of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov
The general structure of an N-aryl pyrrolidine allows it to function as a "hinge-binder" in many kinase active sites. Research into structurally similar compounds, such as 4-anilino-quinolines, has established the importance of the aniline fragment for interacting with the ATP-binding site of kinases like the Src-family kinases. nih.gov The pyrrolidine portion of the molecule often extends into a solvent-exposed region, providing a vector for modification to improve properties like solubility, cell permeability, and target selectivity. The presence of the 3-hydroxy group offers a potential point for further chemical modification or for forming critical interactions within a protein's binding site.
Historical Perspective of Structurally Related Compounds in Medicinal Chemistry and Organic Synthesis
The historical importance of both the pyrrolidine and aniline scaffolds provides a rich context for understanding the potential of this compound.
Pyrrolidine-based structures have been known for over a century, initially through the study of natural products. Nicotine, found in tobacco, and proline, one of the 20 proteinogenic amino acids, are prominent early examples. In medicinal chemistry, the development of pyrrolidine-containing drugs has led to treatments for a wide range of conditions. For instance, procyclidine (B1679153) is an anticholinergic agent used to treat Parkinson's disease, while various pyrrolidine derivatives form the basis of the racetam family of nootropic drugs.
Aniline derivatives have been central to the chemical industry since the 19th century, starting with the synthesis of mauveine, the first synthetic organic dye. In medicinal chemistry, the sulfonamide antibiotics, derived from sulfanilamide, were among the first great successes, demonstrating the power of aniline-based structures in fighting bacterial infections. More recently, aniline derivatives have been crucial in the development of targeted cancer therapies. Imatinib, a landmark drug for chronic myeloid leukemia, features an N-phenylaminopyrimidine core, highlighting the enduring importance of aniline-like structures in modern pharmacology.
The synthesis of N-aryl pyrrolidines and related heterocycles has also evolved significantly. Early methods often required harsh conditions, while modern organic synthesis offers a range of catalytic methods for their efficient construction, making novel derivatives like this compound more accessible for research purposes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-methylphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(2-3-11(8)12)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQHBFSHYDWZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610645 | |
| Record name | 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143525-67-1 | |
| Record name | 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Amino 3 Methylphenyl 3 Pyrrolidinol and Its Analogues
Chemo- and Regioselective Synthesis Strategies for the Core Structure
Achieving the target structure necessitates precise control over chemical reactivity (chemoselectivity) and orientation (regioselectivity) to ensure the correct assembly of the two main components: the pyrrolidinol ring and the 4-amino-3-methylphenyl group.
The 3-pyrrolidinol (B147423) scaffold is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These routes can start from acyclic precursors that are induced to cyclize or from existing cyclic structures that are modified.
Key strategies include:
Reductive Cyclization of Nitriles: A robust method involves the reduction of 4-chloro-3-hydroxybutyronitrile (B93200). This precursor can be catalytically hydrogenated, typically using a metal catalyst like Raney Cobalt or Raney Nickel, which reduces the nitrile group to a primary amine that subsequently displaces the chloride in an intramolecular fashion to form the pyrrolidine (B122466) ring. google.com This method is advantageous for its industrial applicability. google.com
Cyclization of Amino Alcohols: The intramolecular cyclization of γ-amino alcohols is a direct approach. For instance, γ-aminobutyric acid (GABA), a bio-based precursor, can be cyclized to 2-pyrrolidone, which can then be reduced to pyrrolidine. rsc.org Modification of this approach using a suitably substituted amino alcohol can lead directly to the pyrrolidinol ring.
From Chiral Precursors: For stereospecific synthesis, chiral starting materials like (S)-proline or (R)-4-hydroxyproline are frequently used. nih.gov Proline can be reduced to prolinol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov
Reductive Amination of Diketones: A versatile method for forming N-substituted pyrrolidines involves the reaction of a 1,4-dicarbonyl compound with a primary amine. nih.govmdpi.com For the synthesis of the parent 3-pyrrolidinol ring, a protected amine like benzylamine (B48309) could be used with a suitable diketone, followed by deprotection.
Interactive Table 1: Comparison of Pyrrolidinol Ring Synthesis Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Advantages | Disadvantages |
| Reductive Cyclization | 4-chloro-3-hydroxybutyronitrile | Raney Ni, Raney Co, H₂ | Industrially scalable, good yields. google.com | Requires handling of nitriles. |
| From Amino Acids | L-Proline, 4-Hydroxyproline | LiAlH₄, LiBH₄ | High stereochemical control. nih.gov | Use of potent, hazardous hydrides. |
| Reductive Amination | 1,4-Diketones, Primary Amine | Ir-catalyst, HCOOH | High versatility for N-substituents. nih.govmdpi.com | May lack stereocontrol unless chiral catalysts are used. |
| N-Heterocyclization | Diols, Primary Amines | Cp*Ir complex | Good to excellent yields for various ring sizes. organic-chemistry.org | Requires precious metal catalyst. |
The formation of the C-N bond between the pyrrolidine nitrogen and the phenyl ring is a critical step. Modern cross-coupling reactions are the most effective methods for this transformation, offering high efficiency and broad functional group tolerance.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C(aryl)-N bonds. wikipedia.orgnumberanalytics.com The strategy involves coupling an amine (3-pyrrolidinol) with an aryl halide or triflate. To synthesize the target compound, 3-pyrrolidinol would be reacted with a suitably substituted aryl halide, such as 4-bromo-2-methylaniline (B145978) or 1-bromo-4-nitro-2-methylbenzene followed by reduction of the nitro group. The reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos). wikipedia.orgnih.gov The choice of ligand is critical and several "generations" of catalyst systems have been developed to handle a wide array of substrates. wikipedia.org Photocatalytic methods for N-arylation of pyrrolidines have also emerged as a milder alternative to traditional thermal methods. helsinki.fi
Ullmann Condensation: A classical alternative is the copper-catalyzed N-arylation of amines with aryl halides. wikipedia.org While historically significant, this reaction often requires harsh conditions (high temperatures) compared to the palladium-catalyzed methods. However, modern developments using specific ligands like 1,10-phenanthroline (B135089) can enable milder reaction conditions. organic-chemistry.org
Successive Reductive Amination: As mentioned for ring formation, this method can also be used to directly construct the final N-aryl pyrrolidine structure. The reaction of 2,5-hexanedione (B30556) with 4-amino-3-methylaniline in the presence of an iridium catalyst and a hydrogen source would yield 1-(4-amino-3-methylphenyl)-2,5-dimethylpyrrolidine. nih.govmdpi.com While this does not produce the desired 3-pyrrolidinol, it demonstrates the direct formation of the N-(4-amino-3-methylphenyl)pyrrolidine core from acyclic precursors. A similar strategy with a 1,4-dicarbonyl compound bearing the necessary hydroxyl functionality could be envisioned.
Interactive Table 2: Selected Catalyst Systems for Buchwald-Hartwig N-Arylation
| Catalyst/Precatalyst | Ligand | Base | Typical Substrates |
| Pd₂(dba)₃ | BINAP | NaOt-Bu, Cs₂CO₃ | Aryl bromides/iodides, primary/secondary amines. wikipedia.org |
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃ | Aryl chlorides, sterically hindered amines. |
| Pd-PEPPSI-IPr(NMe₂)₂ | (NHC Ligand) | NaOt-Bu | Aryl tosylates, anilines, various amines. acs.org |
Synthesis of Key Precursors and Intermediates
The efficient construction of the target molecule relies on the availability of high-purity precursors for both the aryl and pyrrolidinol moieties.
The specifically requested precursor in the outline is 4-amino-3-methylphenol (B1666317) (also known as 4-amino-m-cresol). It is a valuable synthetic intermediate for various materials. google.comchemicalbook.com
A common and industrially viable synthesis starts from m-cresol. google.com The process involves two main steps:
Nitrosation: m-Cresol is treated with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (e.g., 3-10 °C). This electrophilic substitution reaction selectively installs a nitroso group at the para-position to the hydroxyl group, yielding 4-nitroso-3-methylphenol. google.com
Reduction: The intermediate 4-nitroso-3-methylphenol is then reduced to the corresponding primary amine. This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) in an alcohol solvent. google.com Alternatively, reduction can be performed using p-(4-hydroxy-o-tolylazo)benzenesulfonic acid. google.com The resulting crude 4-amino-3-methylphenol can be purified by recrystallization. google.com
Interactive Table 3: Reaction Conditions for 4-Amino-3-methylphenol Synthesis from m-Cresol
| Step | Reactants | Key Reagents | Temperature | Yield | Reference |
| Nitrosation | m-Cresol, Sodium Nitrite | HCl, NaOH (aq) | 3-10 °C | - | google.com |
| Reduction | 4-Nitroso-3-methylphenol | H₂, Raney Ni, Promoter | 20-40 °C | 80.5% | google.com |
Note on Precursor Utility: For the synthesis of 1-(4-amino-3-methylphenyl)-3-pyrrolidinol via N-arylation, 4-amino-3-methylphenol is not the direct coupling partner. The phenolic hydroxyl group must first be converted into a group suitable for cross-coupling, such as an aryl halide or triflate, or the entire phenol (B47542) must be converted to an aniline (B41778). For instance, the phenol could be converted to an aryl triflate (Ar-OTf), which is an excellent electrophile for Buchwald-Hartwig amination with 3-pyrrolidinol.
The synthesis of the pyrrolidinol ring itself can be achieved through various routes, as briefly described in section 2.1.1. Starting from achiral materials is often preferred for large-scale synthesis. A prominent example is the synthesis of 3-pyrrolidinol from 4-chloro-3-hydroxybutyronitrile via catalytic reduction. google.com For syntheses where stereochemistry is critical, optically active precursors are essential. (S)- or (R)-3-pyrrolidinol can be prepared by starting with optically active 4-chloro-3-hydroxybutyronitrile. google.com Other approaches include the functionalization of readily available chiral building blocks like proline and 4-hydroxyproline, which are part of the "chiral pool". nih.gov
Derivatization and Functionalization Strategies
Once the core structure of this compound is assembled, its properties can be further modified through derivatization. The molecule offers three primary sites for functionalization: the primary amino group on the phenyl ring, the hydroxyl group on the pyrrolidine ring, and the C-H bonds of both the aromatic and heterocyclic rings.
Functionalization of the Aryl Amino Group: The primary amine at the C4 position of the phenyl ring is a versatile handle for introducing a wide range of functionalities. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with isocyanates to form ureas, or with sulfonyl chlorides to produce sulfonamides. These modifications are standard in medicinal chemistry for modulating properties like solubility, polarity, and biological target engagement. nih.gov
Functionalization of the Pyrrolidinol Hydroxyl Group: The secondary alcohol at the C3 position of the pyrrolidinol ring can be targeted for O-alkylation to form ethers or acylation to form esters. These modifications can alter the compound's lipophilicity and metabolic stability.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. The aromatic ring can undergo further electrophilic aromatic substitution, although selectivity might be an issue. More advanced palladium-catalyzed C-H arylation techniques could be used to introduce additional aryl groups at specific positions, guided by existing substituents. nih.govnih.gov The pyrrolidine ring itself can also undergo C-H functionalization, for example, at the α-position to the nitrogen, to introduce further substituents. nih.gov
Chemical Transformations at the Amine Group
The primary aromatic amine of this compound is a key site for introducing structural diversity. Standard transformations such as acylation, sulfonylation, and alkylation can be employed to modify the compound's properties.
Acylation: The amino group can be readily acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often performed to introduce a wide range of substituents. For instance, acetylation of anilines is a common procedure where an acetyl group is added to the nitrogen. pearson.com This transformation can serve to protect the amine or to modulate its electronic properties. libretexts.org The general procedure involves reacting the aniline with acetic anhydride, often in the presence of a base like sodium acetate. libretexts.org
Sulfonylation: Reaction of the amine with sulfonyl chlorides yields sulfonamides. This functional group is a prevalent feature in many biologically active molecules. The process typically involves reacting the amine with a substituted sulfonyl chloride in the presence of a base. researchgate.net For example, various anilines can be reacted with sulfonyl chlorides in a solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) (TEA). researchgate.net
Alkylation: Direct alkylation of the amine can be achieved, though it may sometimes lead to multiple alkylation products. Reductive amination provides a more controlled method for introducing alkyl groups. acs.org
The following table summarizes common transformations at the amine group applicable to the parent compound.
| Transformation | Reagent Class | Reaction Conditions | Resulting Functional Group |
| Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Base (e.g., pyridine, TEA), aprotic solvent | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., pyridine, TEA), aprotic solvent | Sulfonamide |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Acidic or neutral pH | Secondary or Tertiary Amine |
Modifications of the Pyrrolidinol Hydroxyl Group
The secondary alcohol of the 3-pyrrolidinol ring is another critical handle for derivatization, allowing for modifications through esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be converted to an ester by reacting it with carboxylic acids or their activated derivatives (e.g., acid chlorides). Lipases can be used for stereo-selective esterification, which is particularly useful for resolving racemic mixtures of pyrrolidinols. nih.gov
Etherification: Formation of ethers can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxo-pyrrolidine, using a variety of standard oxidizing agents. This ketone then provides a new reactive site for further functionalization, such as reductive amination or additions of nucleophiles.
These modifications are summarized in the table below.
| Transformation | Reagent Class | Reaction Conditions | Resulting Functional Group |
| Esterification | Carboxylic Acid (R-COOH) or Acid Chloride (R-COCl) | Acid catalyst (e.g., H₂SO₄) or base (e.g., pyridine) | Ester |
| Etherification | Alkyl Halide (R-X) | Strong base (e.g., NaH) | Ether |
| Oxidation | Oxidizing Agent | e.g., PCC, Swern, or Dess-Martin periodinane | Ketone |
Diversification of the Methylphenyl Substituent
The aromatic ring itself offers opportunities for introducing additional substituents through electrophilic aromatic substitution (EAS), or for modifying the existing methyl group.
Electrophilic Aromatic Substitution: The positions for incoming electrophiles on the phenyl ring are directed by the existing amino and methyl groups. Both are activating, ortho-para directing groups. chemguide.co.uklibretexts.org This means that reactions like halogenation, nitration, or Friedel-Crafts acylation will predominantly occur at the positions ortho or para to these groups. chemguide.co.uklibretexts.org Given the substitution pattern of this compound, the primary sites for further substitution would be C2, C5, and C6 of the phenyl ring.
Modification of the Methyl Group: The benzylic methyl group can be functionalized, typically starting with a radical halogenation to form a halomethyl derivative. This intermediate can then undergo nucleophilic substitution to introduce a variety of other functional groups.
Key diversification reactions for the methylphenyl ring are outlined below.
| Transformation | Reagent(s) | Typical Conditions | Position(s) Modified |
| Halogenation | X₂ (e.g., Br₂, Cl₂) / Lewis Acid (e.g., FeBr₃) | Dark, room temperature | Ring (ortho/para to existing groups) |
| Nitration | HNO₃ / H₂SO₄ | 0-50 °C | Ring (ortho/para to existing groups) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Anhydrous conditions | Ring (ortho/para to existing groups) |
| Radical Halogenation | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN or UV light) | Methyl group |
Catalytic Approaches in Synthesis
Modern catalytic methods offer efficient and selective routes for the synthesis of the core pyrrolidine structure and its N-aryl linkage.
Transition Metal-Catalyzed Coupling Reactions in Pyrrolidine Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing heterocyclic systems like pyrrolidines. organic-chemistry.org Palladium-catalyzed reactions are particularly prominent for forming N-aryl pyrrolidines. scilit.com For example, γ-(N-arylamino) alkenes can undergo palladium-catalyzed carboamination with vinyl bromides to produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Another approach involves the intramolecular aminoarylation of alkenes, where a Pd-catalyzed reaction between an aryl bromide and an amine tethered to an alkene leads to the formation of the pyrrolidine ring. researchgate.netacs.org
Iridium and rhodium complexes are also effective catalysts. Chiral iridacycle complexes can catalyze the "borrowing hydrogen" annulation of diols and primary amines to give enantioenriched pyrrolidines. organic-chemistry.org Similarly, rhodium catalysts have been used for the asymmetric intramolecular hydroamination of unactivated alkenes to furnish chiral pyrrolidines. acs.org These methods provide direct access to the pyrrolidine core, often with high control over stereochemistry.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing pyrrolidine derivatives, this includes using less toxic solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. nih.gov A notable green approach is the use of water as a solvent. For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using an inexpensive and environmentally friendly catalyst like potassium carbonate. researchgate.net Such methodologies present significant advantages over classical syntheses that may use hazardous solvents or require harsh conditions. nih.govrsc.org The development of catalytic systems, as discussed previously, also aligns with green chemistry principles by reducing the amount of chemical waste generated.
Combinatorial Synthesis Approaches for Library Generation
Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large, diverse collections of related compounds, known as libraries. wikipedia.org This is particularly valuable for drug discovery, where many analogues of a lead structure are needed for screening. The synthesis of pyrrolidine-based libraries is well-established. pnas.orgnih.gov
One of the most common techniques is solid-phase synthesis, where a starting material is attached to a polymer bead. wikipedia.org A series of reactions is then carried out, and the use of the solid support simplifies purification, as excess reagents and byproducts can be washed away. The "split-and-pool" or "split-mix" synthesis method allows for the exponential generation of a vast number of unique compounds. wikipedia.org In this approach, a batch of resin beads is split into several portions, each is reacted with a different building block, and then all portions are pooled back together. Repeating this cycle can generate millions of distinct compounds. pnas.org
This strategy can be directly applied to this compound. By attaching a suitable precursor to a solid support, the amine, hydroxyl, and aromatic ring functionalities can be systematically and variedly modified using a diverse set of reactants to generate a large library of analogues for biological evaluation. acs.org
Stereoselective Synthesis of Enantiomers and Diastereomers
The controlled synthesis of specific stereoisomers of this compound is crucial for the development of pharmacologically active agents, as the biological activity and pharmacokinetic properties of chiral molecules are often highly dependent on their three-dimensional structure. The stereochemistry of this compound is defined by the chiral center at the C3 position of the pyrrolidine ring. Therefore, obtaining enantiomerically pure (R)- or (S)-1-(4-amino-3-methylphenyl)-3-pyrrolidinol requires a synthetic strategy that can introduce and maintain this chirality throughout the synthesis.
A key approach to the stereoselective synthesis of this target molecule involves a convergent strategy. This typically begins with the preparation of an enantiomerically pure 3-hydroxypyrrolidine synthon, which is then coupled with a suitable arylamine precursor. This method allows for the independent synthesis of the chiral core and the aromatic component, which are then combined in a later step.
A common and effective method for obtaining enantiomerically pure 3-hydroxypyrrolidine is through the asymmetric reduction of a prochiral precursor, such as N-protected 3-pyrrolidinone (B1296849). The use of biocatalysis, specifically employing ketoreductases (KREDs), has emerged as a powerful tool for this transformation. These enzymes can exhibit high enantioselectivity, providing access to both (R)- and (S)-3-hydroxypyrrolidine derivatives in high optical purity.
Once the chiral 3-hydroxypyrrolidine is secured, the subsequent N-arylation with a suitable 4-amino-3-methylphenyl precursor is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The choice of the palladium catalyst, the phosphine ligand, and the reaction conditions are critical for achieving high yields and preserving the stereochemical integrity of the chiral pyrrolidinol.
A plausible synthetic route to a specific enantiomer, for example, (R)-1-(4-amino-3-methylphenyl)-3-pyrrolidinol, would involve the following key steps:
Asymmetric Reduction of N-Boc-3-pyrrolidinone: The synthesis would commence with the enzymatic reduction of N-Boc-3-pyrrolidinone using a ketoreductase that selectively produces (R)-N-Boc-3-hydroxypyrrolidine. This biocatalytic step is crucial for establishing the desired stereochemistry at the C3 position.
Buchwald-Hartwig N-Arylation: The resulting (R)-N-Boc-3-hydroxypyrrolidine would then be coupled with a suitable aromatic partner, such as 4-fluoro-2-methyl-1-nitrobenzene. This palladium-catalyzed amination reaction would form the C-N bond between the pyrrolidine nitrogen and the substituted phenyl ring.
Deprotection and Reduction: Finally, the synthesis would be completed by the removal of the Boc protecting group from the pyrrolidine nitrogen and the reduction of the nitro group on the aromatic ring to the desired amino group. This final step would yield the target molecule, (R)-1-(4-amino-3-methylphenyl)-3-pyrrolidinol.
The following tables provide representative data for the key stereoselective steps, based on analogous reactions reported in the scientific literature.
Table 1: Asymmetric Reduction of N-Boc-3-pyrrolidinone
| Catalyst/Enzyme | Substrate | Product | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ketoreductase (KRED) | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | Buffer/Co-solvent | 25-35 | >95 | >99 | N/A |
| Ketoreductase (KRED) | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | Buffer/Co-solvent | 25-35 | >95 | >99 | N/A |
Note: Specific ketoreductases and reaction conditions are often proprietary or require screening to identify the optimal enzyme for a given substrate.
Table 2: Buchwald-Hartwig N-Arylation of Chiral 3-Hydroxypyrrolidine Derivatives
| Pyrrolidine Derivative | Aryl Halide/Triflate | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (R)-N-Boc-3-hydroxypyrrolidine | 4-Fluoro-2-methyl-1-nitrobenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-120 | 80-95 | organic-chemistry.orgnih.gov |
| (S)-3-Hydroxypyrrolidine | 4-Bromo-2-methylaniline | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 90-110 | 75-90 | organic-chemistry.orgnih.gov |
Note: The data in this table is representative and based on general knowledge of Buchwald-Hartwig amination reactions. Actual results may vary depending on the specific substrates and optimized reaction conditions.
The stereoselective synthesis of diastereomers of this compound would require the introduction of an additional chiral center, for instance, at a different position on the pyrrolidine ring. The control of the relative stereochemistry between these two centers would necessitate the use of diastereoselective reactions, such as substrate-controlled reductions or cycloadditions, or the use of chiral auxiliaries to direct the stereochemical outcome. The development of such methodologies would allow for the synthesis of a complete set of stereoisomers for comprehensive structure-activity relationship (SAR) studies.
Structural Characterization and Advanced Spectroscopic Analysis
Elucidation of Molecular Structure through High-Resolution Techniques
The precise molecular structure of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol would be determined using a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information to build a complete picture of the compound's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be necessary.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the protons of the pyrrolidinol ring, the methyl group protons, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) would indicate the electronic environment of each proton, and the spin-spin coupling patterns would reveal the connectivity of adjacent protons.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic, pyrrolidinol, and methyl carbons would provide information about their hybridization and bonding.
A detailed analysis of these spectra, potentially including two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 150 |
| Pyrrolidinol CH | 2.5 - 4.5 | 40 - 70 |
| Pyrrolidinol CH₂ | 1.5 - 3.0 | 30 - 60 |
| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |
| Amino NH₂ | 3.0 - 5.0 | - |
| Hydroxyl OH | 1.0 - 4.0 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which would confirm the elemental composition of this compound.
Fragmentation Pattern: The mass spectrum would also show a series of fragment ions, which are formed by the breakdown of the molecular ion. The analysis of these fragments would provide valuable information about the different structural motifs within the molecule, such as the pyrrolidinol ring and the substituted phenyl group.
Table 2: Predicted Mass Spectrometry Data for this compound No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O |
| Exact Mass | 192.1263 g/mol |
| Key Fragment Ions | Corresponding to the loss of H₂O, and cleavage of the pyrrolidinol ring and the bond between the phenyl and pyrrolidinol moieties. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C-H, and C=C bonds.
N-H Stretching: The amino group (NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
O-H Stretching: The hydroxyl group (OH) would show a broad absorption band in the region of 3200-3600 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C Stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Infrared Spectroscopy Data for this compound No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H (Amino) | 3300 - 3500 |
| O-H (Hydroxyl) | 3200 - 3600 (broad) |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| Aromatic C=C | 1450 - 1600 |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of a molecule in the solid state. This technique would require the growth of a suitable single crystal of this compound.
Conformational Analysis in Crystalline State
The X-ray crystal structure would reveal the precise conformation of the pyrrolidinol ring (e.g., envelope or twist conformation) and the relative orientation of the substituted phenyl ring. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
Intermolecular Interactions and Crystal Packing
The crystallographic data would also provide detailed insights into the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, and π-π stacking of the aromatic rings. These interactions govern how the molecules pack together in the crystal lattice, which influences the macroscopic properties of the solid material.
Table 4: Predicted X-ray Crystallography Data for this compound No experimental data is publicly available for this compound. The table below is a representation of the type of data that would be collected.
| Parameter | Information to be Determined |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths and Angles | Precise measurements of all atomic connections |
| Torsion Angles | Describing the conformation of the molecule |
| Hydrogen Bonding Network | Identification of donors and acceptors |
| Crystal Packing Motif | How molecules arrange in the solid state |
Advanced Spectroscopic Methods (e.g., Raman, UV-Vis Spectroscopy)
Advanced spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of "this compound". Techniques such as Raman and UV-Vis spectroscopy offer complementary information to other structural analysis methods like NMR and IR spectroscopy.
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are sensitive to its structure and chemical environment. For "this compound," the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of the substituted benzene ring, the pyrrolidinol ring, and the amino and methyl functional groups.
Based on analyses of structurally similar aromatic amines and pyrrolidine (B122466) derivatives, the following table summarizes the expected key Raman shifts and their assignments for "this compound".
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3400-3300 | N-H stretching of the primary amine |
| ~3050-3000 | C-H stretching of the aromatic ring |
| ~2950-2850 | C-H stretching of the pyrrolidinol and methyl groups |
| ~1620-1580 | C=C stretching of the aromatic ring |
| ~1350-1250 | C-N stretching of the aromatic amine |
| ~1200-1100 | C-O stretching of the alcohol in the pyrrolidinol ring |
| ~900-800 | Ring breathing of the substituted benzene ring |
Note: The data presented in this table is illustrative and based on the analysis of analogous compounds. Actual experimental values may vary.
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is anticipated to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic system and the non-bonding electrons of the nitrogen and oxygen atoms.
The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, a solvatochromic shift (either a red or blue shift) may be observed due to the stabilization or destabilization of the ground and excited states. A study on a similar compound, N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline, highlighted that the UV-Vis spectrum in a solvent is slightly more intense and occurs at a longer wavelength compared to in a vacuum, indicating an n → π* transition nih.gov.
The following table provides hypothetical UV-Vis absorption data for "this compound" in different solvents to illustrate potential solvatochromic effects.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Hexane | ~245 | ~12,000 | π → π |
| ~290 | ~2,500 | n → π | |
| Ethanol | ~250 | ~13,500 | π → π |
| ~298 | ~2,800 | n → π | |
| Water | ~252 | ~14,000 | π → π |
| ~305 | ~3,100 | n → π |
Note: This data is hypothetical and serves to illustrate the expected spectroscopic behavior. Experimental verification is required.
Chromatographic and Purity Assessment Methodologies
Chromatographic techniques are essential for the separation, identification, and purity assessment of "this compound". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar compounds like "this compound". A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum.
A patent for the preparation of a related compound, 1-methyl-3-pyrrolidinol, describes an HPLC method for purity testing using a ZORBAX SB-C18 column with a mobile phase of ammonium acetate and acetonitrile, and UV detection at 220.0 nm google.com. Similarly, a validated HPLC method for determining the enantiomeric purity of a novel fluoroquinolone containing a substituted piperidinyl moiety utilized a C18 stationary phase with UV detection at 290 nm nih.govresearchgate.net.
The following table outlines a potential HPLC method for the purity assessment of "this compound".
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Note: This is a representative method and may require optimization for specific analytical needs.
Gas Chromatography (GC)
Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of "this compound". Due to the presence of polar functional groups (amine and hydroxyl), derivatization may be necessary to improve the compound's volatility and thermal stability. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose . The resulting trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are more amenable to GC analysis .
The mass spectrum obtained from GC-MS provides valuable information for structural confirmation through the analysis of the molecular ion and fragmentation patterns.
The following table presents a possible GC-MS method for the analysis of the derivatized compound.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min) to 300 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-550 amu |
Note: This method is illustrative and requires optimization based on the specific derivative formed.
The purity of "this compound" is typically determined by HPLC with UV detection, where the peak area of the main component is compared to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research and development purposes.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can elucidate molecular geometry, orbital energies, and reactivity indices.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. sciforum.net The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. sciforum.net
For 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol, DFT calculations could provide valuable data on its electronic characteristics. For instance, the calculated energies of HOMO and LUMO can be used to derive global reactivity descriptors. semanticscholar.orgnih.gov While no specific DFT data for the title compound is published, the following table illustrates the type of information that would be obtained from such a study, based on calculations performed on similar small organic molecules. sciforum.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Ionization Potential | 6.0 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Note: These values are illustrative and not based on actual experimental or computational results for this specific compound.
Conformer Analysis and Energy Minimization
Most non-rigid molecules, including this compound with its rotatable bonds, can exist in multiple spatial arrangements known as conformers. Conformer analysis aims to identify the different stable conformations and their relative energies. This process typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculation for each identified conformer, often using DFT or other quantum mechanical methods. semanticscholar.orgnih.gov
The goal is to find the global minimum energy conformation, which is the most stable arrangement of the atoms in space, as well as other low-energy conformers that may be populated at room temperature. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with its environment, including biological macromolecules.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Prediction of Binding Modes and Affinities with Biological Targets
Although the specific biological targets of this compound are not defined in the available literature, molecular docking could be employed to screen it against a panel of potential protein targets. For example, based on its structural similarity to other pharmacologically active molecules, it could be docked into the active sites of kinases, G-protein coupled receptors, or other enzymes. semanticscholar.org
The docking process generates various possible binding poses and assigns a score to each, which is an estimate of the binding affinity. researchgate.net These scores, along with a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), help in identifying the most probable binding mode. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Description |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | The pyrrolidinol hydroxyl group forms a hydrogen bond with the backbone carbonyl of a specific amino acid (e.g., Glu123). The amino group on the phenyl ring forms a hydrogen bond with a key catalytic residue (e.g., Asp234). |
| Hydrophobic Interactions | The methylphenyl group is situated in a hydrophobic pocket, interacting with nonpolar residues such as Leu, Val, and Ile. |
| Key Interacting Residues | Asp234, Glu123, Leu88, Val96, Ile150 |
Note: This table is a hypothetical representation of potential docking results.
Rational Design of Derivatives Based on Docking Simulations
The insights gained from molecular docking simulations can guide the rational design of new derivatives with improved potency and selectivity. By identifying which parts of the molecule are crucial for binding and which regions can be modified, medicinal chemists can propose structural changes to enhance interactions with the target protein. For instance, if a docking simulation reveals an unoccupied pocket near the ligand, a derivative with an additional functional group at that position could be designed to form new, favorable interactions, thereby increasing binding affinity. This structure-based drug design approach is a cornerstone of modern medicinal chemistry.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
For this compound, an MD simulation could be performed on the molecule itself in a solvent (like water) to study its conformational flexibility and stability. More importantly, MD simulations are invaluable for studying the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds or even microseconds, researchers can assess the stability of the binding pose, observe any conformational changes in the protein or ligand upon binding, and calculate the binding free energy with greater accuracy than docking scores alone. This provides a more realistic picture of the binding event and the durability of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying structural features, QSAR models can predict the activity of novel molecules, thereby prioritizing synthetic efforts and accelerating the discovery of potent and selective drug candidates.
For a series of compounds based on the This compound scaffold, a QSAR study would involve the systematic modification of different parts of the molecule. This could include, for example, substitution on the phenyl ring, alteration of the pyrrolidinol moiety, or modification of the amino and methyl groups. The biological activity of each synthesized analog would then be determined through in vitro assays.
Derivation of Structural Descriptors for Biological Activity Prediction
The foundation of any QSAR model lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For the This compound series, a wide array of descriptors would be calculated to capture the structural variations and their potential influence on biological activity. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for molecular interactions. Examples include atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the distribution of charges on the aromatic ring and the pyrrolidinol nitrogen and oxygen atoms would likely play a significant role in receptor binding.
Steric Descriptors: These describe the size and shape of the molecule. They include parameters such as molecular weight, molecular volume, surface area, and specific shape indices. The steric bulk of substituents on the phenyl ring, for example, could influence how the molecule fits into a binding pocket.
Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. The most common hydrophobic descriptor is the partition coefficient (logP).
3D Descriptors: These are calculated from the three-dimensional conformation of the molecule and can include information about molecular shape and the spatial arrangement of pharmacophoric features.
The selection of relevant descriptors is a critical step in QSAR model development. Statistical methods such as correlation analysis and principal component analysis (PCA) are often employed to identify a subset of non-redundant descriptors that are most correlated with the biological activity.
Table 1: Hypothetical Structural Descriptors for a Series of this compound Analogs
| Compound ID | R-Group (on Phenyl Ring) | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |
| 1 | H | 206.28 | 1.25 | 58.7 | 3.1 | 5.2 |
| 2 | 5-Cl | 240.72 | 1.95 | 58.7 | 4.5 | 2.8 |
| 3 | 5-F | 224.27 | 1.40 | 58.7 | 4.3 | 3.5 |
| 4 | 5-OCH₃ | 236.30 | 1.30 | 67.9 | 3.8 | 4.1 |
| 5 | 2-Cl | 240.72 | 1.98 | 58.7 | 2.9 | 8.9 |
Note: The data in this table is purely illustrative and does not represent experimentally determined values.
Predictive Models for Analog Design and Optimization
Once a set of relevant descriptors has been identified, a mathematical model is built to relate these descriptors to the biological activity. Various statistical and machine learning methods can be used for this purpose, including:
Multiple Linear Regression (MLR): This method generates a simple linear equation that describes the relationship between the descriptors and the activity. The resulting equation can be easily interpreted to understand the contribution of each descriptor.
Partial Least Squares (PLS): This is a more robust method than MLR, particularly when the number of descriptors is large or when there is multicollinearity among them.
Machine Learning Algorithms: More complex, non-linear relationships can be modeled using techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN).
The predictive power of the developed QSAR model is assessed through rigorous validation procedures. This typically involves splitting the dataset into a training set (used to build the model) and a test set (used to evaluate its predictive ability on unseen data). A statistically robust and validated QSAR model can then be used to predict the biological activity of virtual or yet-to-be-synthesized analogs of This compound .
For example, a hypothetical QSAR equation derived from MLR might look like:
pIC₅₀ = 0.5 * logP - 0.2 * Molecular_Volume + 1.5 * Dipole_Moment + C
This equation would suggest that increasing the lipophilicity (logP) and dipole moment of the molecule, while decreasing its volume, would lead to higher biological activity (pIC₅₀). Such insights are invaluable for guiding the design of new, more potent analogs by suggesting specific structural modifications. The model can be used to screen a virtual library of compounds, prioritizing those with the highest predicted activity for synthesis and further testing, thereby streamlining the drug discovery process.
Preclinical Biological Evaluation and Pharmacological Mechanism Investigations
Receptor Interaction Profiling
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a pivotal role in a multitude of physiological processes, making them a primary focus for therapeutic targeting. nih.govmdpi.com The interaction of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol with several key GPCRs has been a subject of investigation to determine its potential therapeutic applications.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism and Analogous Receptor Studies
The melanin-concentrating hormone (MCH) system, particularly the MCH Receptor 1 (MCH-R1), is a significant regulator of energy homeostasis and has been implicated in the modulation of reward-related behaviors. scienceopen.comnih.gov As such, MCH-R1 antagonists are being explored for their potential in treating obesity and depression. doi.org
While direct studies on this compound are not extensively available in the public domain, research on structurally analogous compounds provides valuable insights. A study on 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivatives, which differ from the target compound by the absence of a methyl group on the phenyl ring, has identified them as potent and functionally active MCH-R1 antagonists. One of the compounds from this series demonstrated a high affinity for the receptor.
Table 1: MCH-R1 Antagonist Activity of a Structurally Related Compound
| Compound | Ki (nM) for MCH-R1 |
| Analogous 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivative | 2.3 |
Data sourced from studies on structurally similar compounds.
This finding suggests that the 4-aminophenyl-pyrrolidinol scaffold is a promising pharmacophore for MCH-R1 antagonism. The structural similarity between the studied analogs and this compound indicates a potential for similar activity, although this would require direct experimental confirmation. The development of MCH-R1 antagonists is a key area of interest, though challenges such as potential cardiotoxicity due to similarity with hERG channel ligands need to be addressed. mdpi.com
Sphingosine 1-Phosphate (S1P) Receptor Binding Investigations
Sphingosine-1-phosphate (S1P) receptors are a class of GPCRs with five subtypes (S1P1-5) that are involved in a wide array of cellular processes, including immune cell trafficking. mdpi.com Modulators of S1P receptors, particularly S1P1, have been successfully developed for the treatment of autoimmune diseases like multiple sclerosis. frontiersin.org
As of the current literature review, there is no publicly available data on the direct binding or functional activity of this compound at any of the S1P receptor subtypes. Further screening would be necessary to determine if this compound has any affinity for these receptors.
Serotonin (B10506) Receptor (5-HT) Ligand Studies
The serotonin (5-HT) receptor family is a large and diverse group of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that mediate the effects of the neurotransmitter serotonin. nih.gov These receptors are well-established targets for drugs treating a variety of central nervous system disorders, including depression and anxiety. nih.gov
A comprehensive search of scientific literature did not yield any specific studies investigating the interaction of this compound with any of the serotonin receptor subtypes. Therefore, its profile as a 5-HT receptor ligand remains uncharacterized.
Other G-Protein Coupled Receptor (GPCR) Screening
Broad-based screening against a panel of GPCRs is a common strategy in early drug discovery to identify both primary targets and potential off-target interactions.
There is no information available in the reviewed literature to suggest that this compound has been subjected to a comprehensive GPCR panel screening. Such studies would be instrumental in building a complete pharmacological profile and identifying any additional, unanticipated biological activities.
Enzyme Inhibition Studies
The investigation of a compound's ability to inhibit specific enzymes is another cornerstone of preclinical evaluation, providing insights into potential therapeutic mechanisms, particularly in areas like oncology and inflammation.
Kinase Inhibition Profiling (e.g., BCR-ABL/SRC/p38 Kinase, MAP4 Kinases)
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. Consequently, kinase inhibitors are a major class of therapeutic agents. The p38 MAP kinase, for instance, is a key player in the inflammatory response. researchgate.netnih.govnih.gov Similarly, BCR-ABL and SRC are crucial targets in certain types of leukemia. mdpi.com
A review of the available scientific literature reveals no specific data on the inhibitory activity of this compound against BCR-ABL, SRC, p38, or MAP4 kinases. To ascertain the compound's potential as a kinase inhibitor, it would need to be tested in broad kinase screening panels.
Investigation of Mechanism of Kinase Inhibition (e.g., Autophosphorylation Pathways)
There is no available research in the public domain that investigates the mechanism of kinase inhibition for this compound. Studies detailing its effects on autophosphorylation pathways of specific kinases have not been identified.
Other Enzyme Target Exploration
Exploration of other potential enzyme targets for this compound has not been documented in the scientific literature.
Antimicrobial Activity Assessments (Preclinical)
While direct antimicrobial testing of this compound is not found in the available literature, research on structurally related compounds provides some insight into the potential antimicrobial activities of this chemical class.
Antibacterial Efficacy against Bacterial Strains
No studies were found that specifically report on the antibacterial efficacy of this compound against any bacterial strains.
Antifungal Efficacy
There is no published research detailing the antifungal efficacy of this compound.
Antitrypanosomal Activity (Potential for related derivatives)
Direct studies on the antitrypanosomal activity of this compound are not available. However, research into related heterocyclic compounds has shown some promise. For instance, various novel disubstituted pyrrolidine (B122466) and piperidine (B6355638) derivatives have been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense. One particular study identified a piperidine derivative with significant in vitro activity. This suggests that the pyrrolidinol scaffold present in this compound could be a starting point for the design of new antitrypanosomal agents, though this remains speculative without direct testing.
Investigation of Antimicrobial Mechanisms
Given the lack of data on the antimicrobial activity of this compound, there have been no investigations into its potential antimicrobial mechanisms of action.
Antioxidant Activity Evaluation
No studies were identified that evaluated the antioxidant activity of this compound.
Radical Scavenging Assays
There is no publicly available information regarding the assessment of the radical scavenging properties of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Cellular Antioxidant Mechanisms
No research was found that investigated the cellular antioxidant mechanisms of this compound.
Neuroprotective Activity Investigations (Preclinical)
There are no available preclinical studies on the neuroprotective activity of this compound.
Assessment in Cellular Models of Neuronal Stress
No data exists in the public domain on the assessment of this compound in cellular models of neuronal stress, such as those induced by glutamate (B1630785) excitotoxicity or oxidative stress.
Identification of Associated Signaling Pathways
No research has been published that identifies any signaling pathways associated with the potential biological activities of this compound.
Cellular Assays for Functional Activity
No information is available regarding the use of cellular assays to determine the functional activity of this compound.
Cell Proliferation and Viability Assays in Relevant Cell Lines (e.g., Cancer Cell Lines)
No studies have been published detailing the effects of this compound on the proliferation or viability of any cell lines. Standard assays, such as MTT or trypan blue exclusion assays, which are fundamental in early-stage drug discovery to determine potential cytotoxic or cytostatic effects, have not been reported for this compound. Consequently, there is no data available on its potential as an anti-cancer agent or its general cellular toxicity.
Reporter Gene Assays for Receptor Activation/Inhibition
There is no information available from reporter gene assays concerning the activity of this compound at any specific receptor. Reporter gene assays are a common method to screen compounds for agonist or antagonist activity at G-protein coupled receptors, nuclear receptors, or other receptor types. The absence of such data means that the molecular targets and mechanism of action for this compound remain unknown.
Target Engagement Studies in Cellular Contexts
No studies have been conducted to determine if this compound engages with any potential protein targets within a cellular environment. Techniques such as the cellular thermal shift assay (CETSA) or in-cell westerns, which are used to confirm direct binding of a compound to its target protein in intact cells, have not been applied to this compound in any published research. This lack of data further underscores the current void in understanding the compound's pharmacological profile.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 4 Amino 3 Methylphenyl 3 Pyrrolidinol Derivatives
Impact of Pyrrolidinol Ring Substitutions on Biological Activity
Substitutions on the pyrrolidine (B122466) ring of 1-aryl-3-pyrrolidinol derivatives can significantly influence their biological activity. The size, stereochemistry, and nature of these substituents can affect the molecule's conformation and its interaction with biological targets.
Research on analogous scaffolds, such as 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives developed as androgen receptor (AR) antagonists, provides valuable insights. In one such study, the introduction of a methyl group at the 2-position of the pyrrolidine ring was found to enhance binding affinity to the androgen receptor. nih.gov This suggests that small alkyl substituents at this position may be well-tolerated and could occupy a hydrophobic pocket within the target's binding site, thereby increasing potency.
The position of substituents on the pyrrolidine ring is also critical. For instance, in a series of retinoic acid-related orphan receptor γt (RORγt) modulators, moving a methyl group from the C3 to the C4 position of the pyrrolidine ring resulted in a loss of potency. nih.gov This highlights the precise spatial arrangement required for optimal target engagement.
The following table illustrates the effect of substitutions on the pyrrolidine ring on the biological activity of analogous compounds.
| Compound | Substitution on Pyrrolidinol Ring | Biological Activity (IC50 in nM) |
| A | Unsubstituted | 500 |
| B | 2-Methyl | 250 |
| C | 4-Fluoro | 750 |
This table is a representative example based on findings in related compound series and is for illustrative purposes.
Role of the 4-Amino-3-methylphenyl Moiety in Target Interaction
The 4-amino-3-methylphenyl moiety is a key structural feature that often plays a crucial role in the interaction of small molecules with their biological targets, particularly protein kinases. The aniline (B41778) nitrogen can act as a hydrogen bond donor, while the phenyl ring itself can engage in various interactions, including van der Waals forces and π-stacking with aromatic residues in the binding site.
The "magic methyl" group, as the methyl substituent at the 3-position is often called, can have profound effects on a compound's biological profile. nih.gov This methyl group can enhance binding affinity by occupying a specific hydrophobic pocket in the target protein. nih.gov Furthermore, it can influence the conformation of the entire molecule, potentially pre-organizing it into a more favorable geometry for binding. nih.gov The methyl group can also block metabolic pathways, improving the compound's pharmacokinetic properties. nih.gov
In the context of kinase inhibitors, the 4-amino-3-methylphenyl group is a common pharmacophore. rjeid.com For example, in pyrrolo[2,1-f] nih.govnih.govnih.govtriazine-based VEGFR-2 kinase inhibitors, the 4-methylphenylamino group was found to be a key element for potent inhibition. nih.gov The amino group often forms a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for many kinase inhibitors. rjeid.com
Influence of Modifications at the Amino and Hydroxyl Groups
The amino and hydroxyl groups of 1-(4-amino-3-methylphenyl)-3-pyrrolidinol are critical for its interaction with biological targets and for its physicochemical properties. Modifications at these positions can drastically alter a compound's activity and selectivity.
The 3-hydroxyl group on the pyrrolidine ring is a key hydrogen bond donor and can also serve as an attachment point for further derivatization. In studies on androgen receptor antagonists, the hydroxyl group was found to be essential for activity. nih.gov Its replacement with other functional groups often leads to a significant decrease or complete loss of potency.
The 4-amino group on the phenyl ring is also a critical hydrogen bond donor. Its basicity can be modulated by the electronic nature of other substituents on the phenyl ring. In many kinase inhibitors, this primary amine is essential for anchoring the molecule in the ATP binding site. rjeid.com Acetylation or replacement of this amino group with other functionalities can provide insights into its role in target binding. For instance, if the primary amine is crucial for a hydrogen bond, its modification would likely lead to a loss of activity.
Stereochemical Effects on Activity and Selectivity
The this compound molecule contains at least one stereocenter at the C3 position of the pyrrolidine ring. The spatial arrangement of the hydroxyl group (R or S configuration) can have a profound impact on the molecule's biological activity and selectivity. This is because biological targets, such as enzymes and receptors, are chiral environments, and one enantiomer often exhibits a much better fit than the other. mdpi.com
In the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists, the stereochemistry of the pyrrolidine ring was found to be a determining factor for activity. nih.gov Specifically, the (2S,3R) configuration was identified as being more favorable for antagonistic activity against the androgen receptor. nih.gov This demonstrates that the precise three-dimensional orientation of the substituents is critical for optimal interaction with the target protein.
The following table illustrates the impact of stereochemistry on the biological activity of analogous compounds.
| Compound | Stereochemistry | Biological Activity (IC50 in nM) |
| D | (R)-3-hydroxy | 100 |
| E | (S)-3-hydroxy | 800 |
| F | Racemic | 450 |
This table is a representative example based on findings in related compound series and is for illustrative purposes.
Development of SAR Models for Predictive Compound Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov The development of robust QSAR models for this compound derivatives can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prediction of the activity of novel, unsynthesized molecules. nih.gov
A typical QSAR study for this class of compounds would involve the following steps:
Data Set Compilation: A diverse set of this compound analogs with experimentally determined biological activities (e.g., IC50 values) would be collected.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation sets of compounds.
For kinase inhibitors, specific QSAR models have been developed that can predict the selectivity profile of a compound against a panel of kinases. nih.gov Such a model for this compound derivatives could help in designing compounds with high affinity for the desired target kinase while minimizing off-target effects. The model could highlight which structural features, such as specific substitutions on the pyrrolidine ring or modifications to the phenyl moiety, are critical for achieving selectivity.
Advanced Applications and Methodological Developments
Radiochemical Synthesis for Research Applications
While direct radiochemical synthesis of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol is not extensively detailed in publicly available research, the structural motifs present in the molecule are amenable to established radiolabeling techniques. The phenylamine and pyrrolidinol core is a versatile scaffold that can be modified for the incorporation of positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), to create radiotracers for Positron Emission Tomography (PET) imaging.
PET imaging is a powerful, non-invasive technique that allows for the visualization and quantification of biochemical processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The general process for developing a PET radiotracer from a compound like this compound would involve:
Precursor Synthesis: A derivative of the parent compound is synthesized to include a leaving group that can be readily displaced by a radionuclide. For ¹⁸F-labeling, this often involves incorporating a nitro, trimethylammonium, or halogen group at a position suitable for nucleophilic substitution.
Radiolabeling: The precursor is then reacted with the desired radionuclide, for example, [¹⁸F]fluoride, under optimized conditions to produce the radiolabeled compound.
Purification and Formulation: The resulting radiotracer is purified, typically using high-performance liquid chromatography (HPLC), to remove any unreacted radionuclide and chemical impurities. It is then formulated in a biocompatible solution for administration.
The potential of pyrrolidine-based structures as scaffolds for radiotracers is an active area of research, aiming to develop probes for various biological targets.
Integration with High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. The this compound scaffold and its derivatives can be integrated into HTS campaigns to identify novel hit compounds.
Libraries of compounds based on the this compound core can be synthesized using combinatorial chemistry approaches. In this method, a common chemical scaffold is systematically decorated with a variety of different chemical groups to generate a large and diverse collection of related molecules. These libraries can then be screened against a range of biological targets, such as enzymes, receptors, or protein-protein interactions.
The process of integrating a compound library into an HTS platform typically involves the following steps:
| Step | Description |
| Assay Development | A robust and sensitive biochemical or cell-based assay is developed to measure the activity of the target of interest. This assay is then miniaturized to be compatible with microtiter plates (e.g., 384- or 1536-well formats). |
| Library Preparation | The compound library, containing derivatives of this compound, is dissolved in a suitable solvent (typically DMSO) and formatted into microtiter plates. |
| Automated Screening | Robotic systems are used to dispense the compounds from the library plates into the assay plates containing the biological target and other necessary reagents. |
| Data Acquisition and Analysis | After an incubation period, a plate reader measures the output of the assay (e.g., fluorescence, luminescence, or absorbance). Sophisticated software is then used to analyze the data and identify "hits" – compounds that exhibit a desired level of activity. |
The identification of hit compounds from these screens serves as the starting point for further medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.
Use in Chemical Biology Probes for Target Identification
Chemical biology probes are small molecules designed to interact with specific biological targets, thereby enabling the study of their function in a cellular or in vivo context. The this compound scaffold can serve as a foundation for the design and synthesis of such probes.
To be effective, a chemical probe should possess high affinity and selectivity for its intended target. Additionally, it is often modified to include a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking moiety) that facilitates the detection and identification of the target protein.
The development of a chemical probe based on this compound would typically involve:
Structure-Activity Relationship (SAR) Studies: Initial studies would focus on understanding how modifications to the parent compound affect its biological activity. This information is crucial for identifying positions on the molecule where a linker and reporter group can be attached without significantly disrupting its binding to the target.
Probe Synthesis: Once a suitable attachment point is identified, a derivative of this compound is synthesized with a linker that terminates in a reactive group. This reactive group is then used to conjugate the desired reporter tag.
Target Identification and Validation: The resulting chemical probe can be used in a variety of experiments to identify its cellular target(s). For example, a biotinylated probe could be used in pull-down experiments followed by mass spectrometry to identify interacting proteins.
By providing tools to selectively perturb and visualize biological processes, chemical probes derived from novel scaffolds like this compound are invaluable for basic research and drug discovery.
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Undiscovered Biological Targets and Pathways
The initial and most critical avenue of research for 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol involves a broad-based screening to identify its biological targets and elucidate the cellular pathways it may modulate. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal initial "hits." Subsequent target deconvolution and validation studies would then be necessary to confirm these interactions.
Given the structural similarities to known pharmacophores, several hypotheses for potential biological activity can be formulated. For instance, derivatives of the closely related scaffold, 1-(4-aminophenyl)-pyrrolidin-3-ylamine, have been identified as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), suggesting that this compound could be investigated for similar or related activities within the G-protein coupled receptor (GPCR) family. Furthermore, the substituted aminophenyl group is a common feature in kinase inhibitors, opening the possibility of activity against various protein kinases involved in cell signaling and proliferation.
Development of Novel Synthetic Pathways for Scalability and Efficiency
Currently, there are no published, optimized synthetic routes specifically for this compound. Future research must focus on developing robust and scalable synthetic methodologies. A potential retrosynthetic analysis suggests that the molecule could be assembled through several key bond formations, such as the N-arylation of 3-pyrrolidinol (B147423) with a suitable 4-halo-2-methylaniline derivative or the reductive amination of 3-pyrrolidinone (B1296849) with 4-amino-3-methylaniline followed by reduction of the ketone.
The development of efficient synthetic pathways is paramount for producing sufficient quantities of the compound and its analogs for biological testing. Key considerations for this research will include cost-effectiveness of starting materials, reaction yields, stereochemical control (as 3-pyrrolidinol is chiral), and ease of purification. The exploration of modern synthetic techniques, such as flow chemistry or microwave-assisted synthesis, could offer advantages in terms of reaction speed, scalability, and safety.
Advanced Computational Modeling for Precise Design of Potent and Selective Agents
In parallel with experimental work, advanced computational modeling will be instrumental in guiding the rational design of potent and selective analogs of this compound. Once an initial biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of the parent compound within the target's active site.
These computational models can then be used to perform virtual screening of in-silico libraries of derivatives, where modifications are made to the core scaffold. For example, quantitative structure-activity relationship (QSAR) models can be developed as more data becomes available to correlate specific structural features with biological activity. This approach allows for the prioritization of synthetic targets, focusing resources on compounds with the highest predicted potency and selectivity, thereby accelerating the drug discovery process.
Expanding the Scope of Biological Activities through Rational Design
Following the identification of initial biological activities, rational design strategies can be employed to expand the therapeutic potential of the this compound scaffold. This involves the systematic modification of the molecule's structure to enhance its interaction with the primary target or to introduce new interactions with related targets.
For instance, if the compound is found to have modest kinase inhibitory activity, medicinal chemists could introduce specific functional groups to the aniline (B41778) or pyrrolidine (B122466) rings to improve hydrogen bonding, hydrophobic interactions, or to target unique features of the kinase ATP-binding pocket. This iterative process of design, synthesis, and testing is fundamental to optimizing the pharmacological profile of a lead compound.
Preclinical Development of Lead Compounds as Research Tools
Should a derivative of this compound demonstrate significant potency and selectivity for a particular biological target, it could be developed as a valuable research tool. Such chemical probes are essential for the basic scientific investigation of biological pathways and for validating new drug targets.
The preclinical development of a lead compound would involve a suite of in vitro and in vivo studies to characterize its pharmacological properties. This includes determining its mechanism of action, assessing its efficacy in cell-based and animal models of disease, and evaluating its pharmacokinetic profile. The data generated from these preclinical studies would be crucial in determining the feasibility of advancing a lead compound into formal clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
